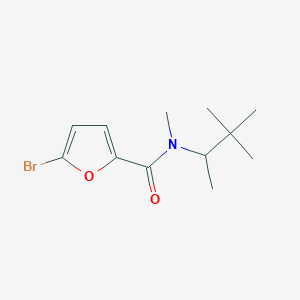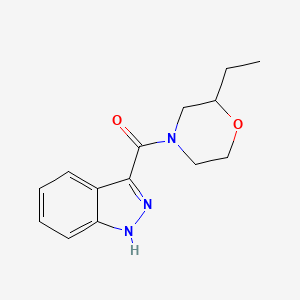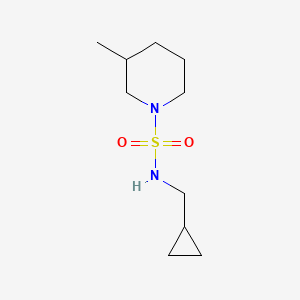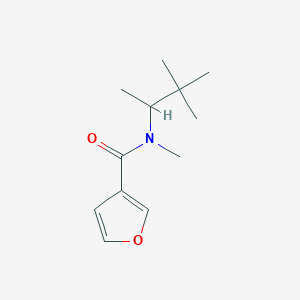
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-2-carboxamide, commonly known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research. It was first synthesized in the 1990s and has since been extensively studied for its potential as an anti-cancer agent.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a wide range of cancer types, including lung, colon, breast, and prostate cancer. DMXAA works by inducing tumor necrosis, which is the death of cancer cells due to lack of blood supply. This makes it a promising candidate for use in combination with other anti-cancer therapies.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. DMXAA activates a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferon, a type of protein that helps the immune system fight cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. It increases the levels of cytokines, which are proteins that help regulate the immune system. It also increases the levels of nitric oxide, which helps to dilate blood vessels and improve blood flow. This can help to improve the delivery of anti-cancer drugs to the tumor site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMXAA for lab experiments is its ability to induce tumor necrosis. This makes it a useful tool for studying the mechanisms of cancer cell death. However, DMXAA has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to achieve therapeutic levels in vivo. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for the study of DMXAA. One area of research is the development of new formulations of DMXAA that can improve its pharmacokinetic properties and increase its efficacy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is a need for further studies to understand the mechanism of action of DMXAA and to identify potential combination therapies that can enhance its anti-cancer activity.
Conclusion
In conclusion, DMXAA is a synthetic compound that has gained significant attention in the field of cancer research. It has been extensively studied for its potential as an anti-cancer agent and has shown promising results in preclinical studies. DMXAA works by inducing tumor necrosis and activating the immune system to attack cancer cells. While it has some limitations, it remains a promising candidate for use in combination with other anti-cancer therapies. Further research is needed to fully understand the mechanism of action of DMXAA and to identify potential combination therapies that can enhance its anti-cancer activity.
Métodos De Síntesis
DMXAA is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-bromothiophene with tert-butyl magnesium chloride to form 2-tert-butylmagnesium thiophene. This is followed by the reaction of the resulting compound with methyl chloroformate to form N-methylthiophene-2-carboxylic acid tert-butyl ester. The final step involves the reaction of the tert-butyl ester with methylamine to form DMXAA.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-9(12(2,3)4)13(5)11(14)10-7-6-8-15-10/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMNMNJNSXMKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)

![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)



![7-[(4-Ethoxyphenoxy)methyl]-1,3-dimethyl-7,8-dihydropurino[8,9-b][1,3]oxazole-2,4-dione](/img/structure/B7494888.png)

